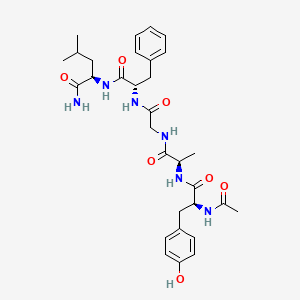
N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure precision and efficiency. The use of high-throughput techniques and optimization of reaction conditions can significantly enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various protecting groups and coupling reagents are used during synthesis to achieve specific modifications.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield peptides with altered side chains.
Applications De Recherche Scientifique
N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine: Another synthetic peptide with different amino acid composition.
N-Acetyl-L-α-aspartyl-L-tryptophyl-L-phenylalanyl-L-lysyl-L-alanyl-L-phenylalanyl-L-tyrosyl-L-α-aspartyl-L-lysyl-L-valyl-L-alanyl-L-α-glutamyl-L-lysyl-L-phenylalanyl-L-lysyl-L-α-glutamyl-L-alanyl-L-phenylalaninamide: A more complex peptide with additional functional groups.
Uniqueness
N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is unique due to its specific sequence and the presence of both L- and D-amino acids. This chirality can influence its biological activity and stability, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
873840-24-5 |
|---|---|
Formule moléculaire |
C31H42N6O7 |
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C31H42N6O7/c1-18(2)14-24(28(32)41)37-31(44)26(15-21-8-6-5-7-9-21)36-27(40)17-33-29(42)19(3)34-30(43)25(35-20(4)38)16-22-10-12-23(39)13-11-22/h5-13,18-19,24-26,39H,14-17H2,1-4H3,(H2,32,41)(H,33,42)(H,34,43)(H,35,38)(H,36,40)(H,37,44)/t19-,24-,25+,26+/m1/s1 |
Clé InChI |
HOJXFCKGGYVNKA-NEOYCHAESA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)](/img/structure/B14193246.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)

![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)
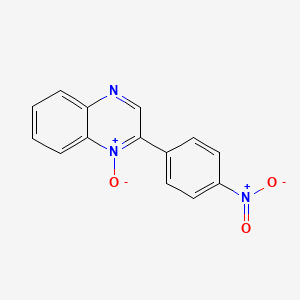
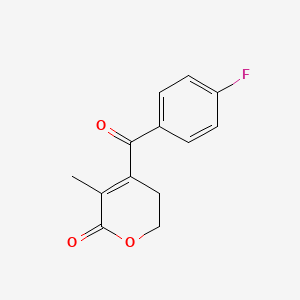
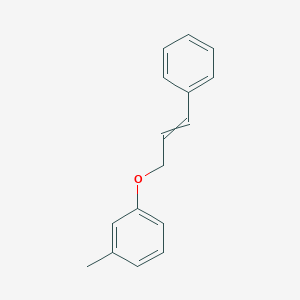
methanone](/img/structure/B14193307.png)
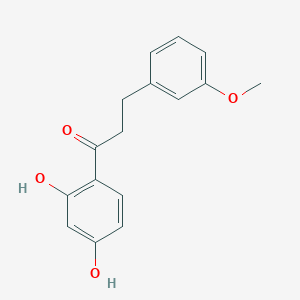
![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
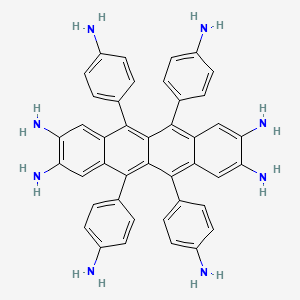
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
